
Aldox
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45267-19-4 | |
Record name | Myristamidopropyl dimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl myristamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]myristamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Overview of Chemical Entities Associated with "Aldox" in Scholarly Literature
In scholarly literature, "this compound" most commonly refers to Myristamidopropyl Dimethylamine (MAPD) , a synthetic amidoamine compound. This chemical entity is identified by its Chemical Abstracts Service (CAS) number, 45267-19-4. It possesses the chemical formula C19H40N2O and a molecular weight of approximately 312.53 g/mol . biosynth.comcymitquimica.comscbt.comscbt.com MAPD is also known by several synonyms, including N-[3-(Dimethylamino)propyl]tetradecanamide, N-[3-(Dimethylamino)propyl]myristamide, Lexamine M 13, and Schercodine M. biosynth.comcymitquimica.comscbt.comscbt.combiosynth.comthegoodscentscompany.com
A distinct chemical entity that also uses "this compound" in its name is Aldoxorubicin (B1662850) (this compound) . This compound is a 6-maleimidocaproyl hydrazone derivative prodrug of the anthracycline antibiotic doxorubicin (B1662922). nih.gov Aldoxorubicin is recognized for its antineoplastic activity and has a PubChem CID of 9810709. nih.gov While both compounds may be referred to with "this compound" in their nomenclature, their chemical structures, properties, and primary applications are distinct.
The core chemical properties of Myristamidopropyl Dimethylamine (this compound) are summarized in the table below:
Property | Value | Source |
CAS Number | 45267-19-4 | biosynth.comscbt.comscbt.combiosynth.com |
Chemical Formula | C19H40N2O | biosynth.comcymitquimica.comscbt.comscbt.combiosynth.com |
Molecular Weight | 312.53 g/mol | biosynth.comcymitquimica.comscbt.comscbt.com |
SMILES | CCCCCCCCCCCCCC(=O)NCCCN(C)C | biosynth.comcymitquimica.combiosynth.com |
Melting Point | 49.00 °C | biosynth.com |
Boiling Point | 445.80 °C | biosynth.com |
Flash Point | 223.40 °C | biosynth.com |
Historical Trajectories and Evolution of Research on this compound-Related Structures
Research into Myristamidopropyl Dimethylamine (this compound) has historically been driven by its utility as an antimicrobial agent. Its presence in contact lens care solutions, such as Opti-Free Express Disinfecting Solution, highlights an early and significant application. cymitquimica.com Studies have investigated its efficacy against various microorganisms, particularly in the context of preventing microbial keratitis, a severe eye infection. cymitquimica.comthegoodscentscompany.com Early research focused on its broad-spectrum activity against bacteria, fungi, and protozoa, including Gram-positive and Gram-negative organisms, as well as amoebae and tissue cultures. biosynth.com
The exploration of this compound's mechanism of action has also been a key aspect of its historical research trajectory, with investigations suggesting that its antimicrobial properties may involve the disruption of cell membranes, similar to cationic surfactants. biosynth.com The evolution of research has also seen this compound being recognized beyond its direct antimicrobial application, with studies identifying its potential as a versatile building block in the synthesis of more complex compounds. biosynth.com This reflects a shift towards understanding its chemical reactivity and its role as an intermediate or scaffold for synthesizing other compounds through reactions such as amination, reductive amination, hydroxylation, and cyclization. biosynth.com
Fundamental Significance of this compound Compounds in Contemporary Chemical and Biomedical Sciences
Myristamidopropyl Dimethylamine (this compound) holds fundamental significance in contemporary chemical and biomedical sciences due to its dual functionality as an effective antimicrobial agent and a versatile synthetic intermediate. Its broad-spectrum antimicrobial activity against a diverse range of pathogens, including bacteria, fungi, and protozoa, makes it valuable in disinfectant formulations for various settings, including hospitals and the food industry. biosynth.com Notably, its efficacy against Acanthamoeba species underscores its importance in ophthalmic solutions for contact lens disinfection, where it contributes to preventing severe eye infections like Acanthamoeba keratitis. cymitquimica.comscbt.comscbt.comthegoodscentscompany.com Research indicates that this compound can penetrate and be released into the eye more rapidly compared to other biocides like polyhexamethylene biguanide (B1667054) (PHMB), influencing its effectiveness in contact lens care products. researchgate.net
Beyond its direct biocidal applications, this compound serves as a crucial building block in organic synthesis. Its chemical structure allows for its use as a reagent or specialty chemical, facilitating various reactions such as amination, reductive amination, hydroxylation, and cyclization. biosynth.com This versatility makes it a valuable scaffold for developing novel compounds with potential applications across different chemical and pharmaceutical domains. The ongoing research into its chemical properties and synthetic utility continues to expand its relevance in the design and creation of new molecules.
Aldoxorubicin Inno 206 : Advanced Prodrug Strategies in Oncology Research
Molecular Design and Targeted Drug Delivery Systems
Aldoxorubicin (B1662850) is a prodrug of doxorubicin (B1662922) (Dox), specifically a (6-maleimidocaproyl) hydrazone derivative of doxorubicin. mdpi.commdpi.com Its design incorporates a molecular linker that facilitates a controlled release of the active doxorubicin payload, primarily in the acidic conditions characteristic of tumor tissues. researchgate.netnih.govmdpi.comdovepress.comresearchgate.netdovepress.comdovepress.comnih.govnih.govresearchgate.netresearchgate.net
Prodrug Conjugation Chemistry and Albumin Binding
The core of Aldoxorubicin's targeted delivery mechanism lies in its ability to covalently bind to human serum albumin (HSA) in the bloodstream. researchgate.netnih.govmdpi.commdpi.comdovepress.comresearchgate.netdovepress.comdovepress.comnih.govnih.govtandfonline.comresearchgate.net This binding occurs rapidly upon intravenous administration. dovepress.comnih.gov
Aldoxorubicin is designed to form a covalent bond with the free thiol group of cysteine-34 (Cys34) in circulating human serum albumin. researchgate.netnih.govmdpi.comdovepress.comresearchgate.netdovepress.comdovepress.comnih.govnih.govtandfonline.comresearchgate.net The maleimide (B117702) moiety within Aldoxorubicin's structure is specifically engineered to react with this thiol group. researchgate.netnih.govresearchgate.nettandfonline.com Human serum albumin is highly abundant in plasma (approximately 0.6 mM) and its Cys34 residue is notably reactive and solvent-accessible, making it a prime and unique target for conjugation among circulating serum proteins. nih.govdovepress.comdovepress.comnih.govtandfonline.com Studies have shown that approximately 90% of free thiols in circulating serum proteins are contributed by HSA Cys34. tandfonline.com In vitro experiments confirm that the coupling of Aldoxorubicin to albumin is complete within 2 minutes of incubation, with nearly 90% of Aldoxorubicin binding to the albumin component in whole human blood. dovepress.comnih.gov
A critical feature of Aldoxorubicin's molecular design is its acid-sensitive linker, which enables the pH-dependent release of doxorubicin. researchgate.netnih.govmdpi.comdovepress.comresearchgate.netdovepress.comdovepress.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Specifically, doxorubicin is derivatized at its C-13 keto position with the thiol-binding 3,3'-N-(ε-maleimidocaproic acid) hydrazide (EMCH) linker. researchgate.netnih.govresearchgate.net
This hydrazone linker remains stable at physiological pH (approximately 7.4), preventing premature release of doxorubicin in the systemic circulation. nih.govdovepress.comnih.gov However, upon reaching the tumor microenvironment, which is characterized by a weakly acidic pH (ranging from 6.5 to 6.9 extracellularly) or the more acidic environment of endosomes and lysosomes (pH 5.5-6.5) upon cellular internalization, the hydrazone bond undergoes hydrolysis, leading to the release of free doxorubicin. researchgate.netnih.govmdpi.comdovepress.comresearchgate.netdovepress.comnih.govnih.govresearchgate.netresearchgate.net
Research findings illustrate the pH-dependent release kinetics of doxorubicin from its conjugate. At pH 5.0, approximately 70% of the drug is released over a 24-hour period, with a calculated half-life (t1/2) of 2.8 hours. nih.gov
Table 1: pH-Dependent Doxorubicin Release from Aldoxorubicin
pH Value | Doxorubicin Release (24 hours) | Half-life (t1/2) | Release Mechanism |
7.4 | Negligible nih.gov | N/A | Stable nih.gov |
5.0 | ~70% nih.gov | 2.8 hours nih.gov | Acid-sensitive hydrolysis of hydrazone bond nih.gov |
While Aldoxorubicin primarily binds to Cys34 of endogenous albumin, the maleimide group, being a reactive moiety, possesses the potential to interact with other thiol- or amine-containing residues on other blood proteins and cells. For instance, it has been noted that the maleimide group on Aldoxorubicin can react with lysine-430 on erythrocyte band 3 protein, indicating that its binding is not exclusively specific to albumin. nih.gov
Albumin serves as an attractive drug carrier due to its high abundance in serum, long circulation half-life (approximately 19 days in humans), and its natural tendency to accumulate in tumor tissues. researchgate.netnih.govmdpi.comdovepress.comnih.govtandfonline.comresearchgate.net This makes it a valuable scaffold for extending the biological half-life of drugs and facilitating their selective delivery. nih.govmdpi.comtandfonline.comresearchgate.net
Beyond direct albumin conjugation, research has explored alternative protein carriers and conjugation strategies to enhance drug delivery. Supramolecular organic frameworks (SOFs) have been investigated as carriers for Aldoxorubicin. Conjugation of Aldoxorubicin to SOFs via thiol-maleimide addition has shown improved antitumor efficacy and safety compared to free Aldoxorubicin, and these SOFs can also help overcome multidrug resistance in tumor cells. researchgate.netresearchgate.net Furthermore, albumin-binding protein domains (ABDs) have been developed and conjugated with doxorubicin via pH-sensitive linkers. These ABD-doxorubicin conjugates have demonstrated superior therapeutic efficacy compared to Aldoxorubicin in certain preclinical models, and they offer more specific binding to albumin than the maleimide group of Aldoxorubicin, which can react with other proteins. nih.govresearchgate.net Virus-like particles (VLPs), such as those derived from Physalis mottle virus (PhMV), have also been utilized as nanocarriers for doxorubicin derivatives featuring acid-sensitive linkers, demonstrating enhanced efficacy in preclinical models. nih.govresearchgate.net
Role of Acid-Sensitive Linkers (e.g., Hydrazone, EMCH) in pH-Dependent Release Mechanisms
Tumor-Selective Accumulation Mechanisms
The design of Aldoxorubicin capitalizes on specific pathophysiological characteristics of tumors to achieve selective accumulation and drug release. researchgate.netmdpi.comdovepress.comresearchgate.netdovepress.comdovepress.comnih.govtandfonline.comresearchgate.netrsc.orgoaepublish.comresearchgate.netmdpi.com
The primary mechanism for the tumor-selective accumulation of the Aldoxorubicin-albumin conjugate is the Enhanced Permeability and Retention (EPR) effect. researchgate.netmdpi.comdovepress.comresearchgate.netdovepress.comdovepress.comnih.govtandfonline.comresearchgate.netrsc.orgoaepublish.comresearchgate.netmdpi.com Solid tumors typically exhibit hypervascularization with abnormally organized, leaky blood vessels and an impaired or absent lymphatic drainage system. researchgate.netmdpi.comdovepress.comdovepress.comdovepress.comoaepublish.comresearchgate.netmdpi.com This defective vascular architecture allows macromolecules, including the larger albumin-drug conjugates, to extravasate from the bloodstream into the tumor interstitium more readily than into normal tissues. Once in the tumor, the compromised lymphatic system prevents efficient clearance, leading to the accumulation and retention of the drug conjugate within the tumor tissue. researchgate.netmdpi.comdovepress.comdovepress.comdovepress.comoaepublish.comresearchgate.netmdpi.com
The binding of doxorubicin to albumin significantly prolongs its circulation half-life. For instance, the mean circulating half-life of Aldoxorubicin has been measured at 20.1 to 21.1 hours, a substantial increase compared to the mere minutes of free doxorubicin. dovepress.comrsc.orgtandfonline.com This extended circulation time is crucial for maximizing the opportunity for the drug-albumin conjugate to accumulate in tumors via the EPR effect. dovepress.comrsc.org
Beyond passive accumulation via the EPR effect, albumin also accumulates in tumors through receptor-mediated active transport. Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin, is a key receptor overexpressed on cancer cell membranes that contributes to the entrapment and catabolism of albumin inside tumor cells. mdpi.comtandfonline.comrsc.org Tumor cells can also actively ingest albumin through pinocytosis as a source of amino acids to support their rapid growth. nih.gov
Table 2: Pharmacokinetic Properties of Aldoxorubicin vs. Free Doxorubicin
Parameter | Aldoxorubicin (DOXO-EMCH / INNO-206) | Free Doxorubicin | Source |
Mean Circulating Half-life | 20.1 – 21.1 hours dovepress.comtandfonline.com | Minutes rsc.org | dovepress.comrsc.orgtandfonline.com |
Volume of Distribution (Vd) | 3.96 – 4.09 L/m² dovepress.comtandfonline.com | N/A | dovepress.comtandfonline.com |
Mean Clearance (Cl) | 0.136 – 0.152 L/h/m² dovepress.comtandfonline.com | Very rapid systemic clearance rsc.org | dovepress.comrsc.orgtandfonline.com |
Cmax (ng/mL) | 67,400 – 105,000 (Aldoxorubicin) dovepress.comtandfonline.com | N/A | dovepress.comtandfonline.com |
Free Doxorubicin in Plasma | Small fraction (4.17 – 13.7 ng/mL) dovepress.comtandfonline.com | ~30% in plasma nih.gov | dovepress.comnih.govtandfonline.com |
Investigations of Microenvironmental pH-Mediated Drug Release within Tumor Sites
A key aspect of aldoxorubicin's design is its pH-sensitive drug release mechanism, which leverages the acidic microenvironment found within tumor sites and intracellular compartments medchemexpress.comnih.govglpbio.comdrugbank.com. The tumor microenvironment, including the extracellular milieu and intracellular organelles like endosomes and lysosomes, typically exhibits lower pH levels compared to normal physiological conditions dovepress.commdpi.comthno.org. This acidity is often a consequence of increased glucose uptake and aerobic glycolysis in cancer cells, leading to elevated lactate (B86563) production, known as the Warburg effect thno.org.
Once the aldoxorubicin-albumin conjugate is internalized into tumor cells, specifically within the endocytic lysosome, the acidic internal environment catalyzes the hydrolysis of the acid-sensitive hydrazone linker dovepress.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netdrugbank.com. This hydrolysis leads to the controlled release of free doxorubicin directly within the tumor cells dovepress.comresearchgate.netresearchgate.net. Studies involving the incubation of aldoxorubicin with MCF-7 tumor cells have demonstrated a gradual increase in the release of free doxorubicin intracellularly, confirming this pH-mediated release mechanism dovepress.com. This targeted release is intended to maximize the concentration of the active drug at the tumor site while minimizing systemic exposure and potential off-target toxicities nih.gov.
Cellular Internalization and Intracellular Disposition
The cellular internalization and subsequent intracellular disposition of aldoxorubicin are critical for its therapeutic action. The drug-albumin conjugate is internalized into tumor cells primarily via endocytic pathways, specifically into the endocytic lysosome dovepress.comresearchgate.net. This process is energy-dependent, and various endocytic mechanisms contribute to the uptake of drug carriers by cancer cells frontiersin.orgnih.gov.
Mechanisms of Endocytic Lysosomal Uptake by Cancer Cells
The internalization of aldoxorubicin-albumin conjugates into cancer cells largely occurs through endocytic processes, with the endocytic lysosome serving as the primary site for uptake and subsequent drug release dovepress.comresearchgate.net. Research on doxorubicin-loaded nanoparticles suggests that common mechanisms of internalization include clathrin-mediated endocytosis and macropinocytosis core.ac.ukrsc.orgnih.govnih.govbiorxiv.org. These active transport mechanisms are crucial for the efficient delivery of the drug payload into the cellular interior nih.govnih.gov. Lysosomes themselves play a complex role in cancer, including their involvement in drug sequestration, which can contribute to drug resistance sciencexcel.comcellphysiolbiochem.com. However, in the case of aldoxorubicin, the acidic environment of the lysosome is exploited for the beneficial release of doxorubicin.
Subcellular Distribution and Trafficking Pathways of Released Doxorubicin
Following its release from the albumin conjugate within the acidic endocytic lysosome, the active doxorubicin payload undergoes intracellular trafficking to various cellular compartments dovepress.comresearchgate.netresearchgate.netnih.gov. Doxorubicin is known to distribute to the Golgi apparatus, mitochondria, and most importantly, the nucleus, where it exerts its primary cytotoxic effects dovepress.comresearchgate.netresearchgate.netnih.gov. The mechanism of action of doxorubicin involves intercalating with DNA, inhibiting DNA synthesis, and inducing apoptosis nih.govnih.govfrontiersin.org. Studies have shown that while free doxorubicin typically localizes exclusively within the cell nucleus, doxorubicin delivered via certain nanocarriers can be distributed in both the nucleus and cytoplasm dovepress.com. The successful nuclear accumulation of doxorubicin is paramount for its anticancer efficacy mdpi.com. The ability of aldoxorubicin to facilitate the release and subsequent trafficking of doxorubicin to these critical intracellular targets underscores its potential as an effective anticancer agent.
Preclinical Oncological Efficacy Studies and Mechanistic Insights
Preclinical investigations have extensively evaluated the oncological efficacy of aldoxorubicin, demonstrating its potent antitumor activity and providing insights into its mechanistic advantages over free doxorubicin dovepress.comresearchgate.netnih.govahajournals.org. These studies have consistently shown that aldoxorubicin exhibits favorable activity in both in vitro cancer model systems and in vivo human xenografts dovepress.comresearchgate.netnih.gov. A significant advantage observed in preclinical models is its potential for decreased cardiac effects compared to free doxorubicin, a major dose-limiting toxicity of anthracyclines dovepress.comresearchgate.net.
In Vitro Cytotoxicity and Antiproliferative Activity Assessments Across Cancer Cell Lines
Aldoxorubicin has demonstrated potent antitumor activities across various cancer cell lines medchemexpress.comglpbio.com. In vitro studies have shown that aldoxorubicin's activity is comparable to that of free doxorubicin in breast and leukemia cell lines dovepress.com. Furthermore, aldoxorubicin has been observed to inhibit blood vessel formation and reduce the growth of multiple myeloma cells in a pH-dependent manner, with effective concentrations ranging from 0.27 to 2.16 μM medchemexpress.comglpbio.com. While specific comparative IC50 values for aldoxorubicin across a broad spectrum of cancer cell lines were not consistently detailed in the provided search results, the qualitative findings indicate its robust cytotoxic and antiproliferative effects.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo antitumor efficacy of aldoxorubicin has been rigorously assessed in various xenograft models, often demonstrating superior or comparable activity to free doxorubicin. In xenograft studies involving MDA-MB-435, aldoxorubicin exhibited similar or enhanced tumor growth inhibition compared to equimolar concentrations of doxorubicin dovepress.com. It achieved greater tumor inhibition than free doxorubicin in xenograft models of 3366 breast carcinoma, A2780 ovarian carcinoma, and H209 small cell lung carcinoma dovepress.com. Complete remissions were reported with aldoxorubicin in renal cell carcinoma and breast carcinoma xenograft models in nude mice nih.gov.
In an intracranial xenograft mouse model of human glioblastoma (U87MG cells), aldoxorubicin induced significant tumor regression and substantially increased survival, whereas doxorubicin treatment did not show similar benefits nih.govaacrjournals.org. Fluorescence microscopy in these studies revealed selective accumulation and a 3- to 4-fold higher retention of aldoxorubicin in tumor tissues compared to the surrounding brain tissues aacrjournals.org. Immunohistochemical evaluations of aldoxorubicin-treated tumors indicated a significant decrease in dividing cells, as evidenced by the Ki67 proliferation marker, and activation of the apoptosis effector cleaved caspase-3 aacrjournals.org. In mice bearing LAGκ-1A tumors, aldoxorubicin (10.8 mg/kg, i.v.) led to significantly smaller tumor volumes medchemexpress.com.
Table 1: In Vivo Efficacy of Aldoxorubicin in a Glioblastoma Xenograft Model aacrjournals.org
Treatment Group | Median Tumor Size (Day 22, photons/sec) | Median Survival (Days) |
Control | 5.0 x 10^8 | < 34 |
Doxorubicin | 5.0 x 10^8 | < 34 |
Aldoxorubicin | 1.6 x 10^8 | > 60 |
Development of Novel Conjugation Platforms for Optimized Efficacy
Supramolecular Organic Framework (SOF) Conjugates and Their Therapeutic Advantages
Supramolecular Organic Frameworks (SOFs) represent a promising class of carriers for drug delivery, offering advantages such as biocompatibility, high stability, and tunable drug release researchgate.netresearchgate.netnih.gov. Research has explored conjugating aldoxorubicin to three-dimensional SOFs through thiol-maleimide addition, forming polymeric prodrugs of doxorubicin researchgate.netrsc.org. This conjugation strategy leverages the established ability of SOFs to overcome multidrug resistance in tumor cells, facilitating efficient intracellular delivery of the conjugated aldoxorubicin researchgate.netrsc.orgresearchgate.net.
Enhanced Antitumor Efficacy: In vitro and in vivo experiments have demonstrated that conjugation to SOF significantly improves the antitumor efficacy of aldoxorubicin compared to free aldoxorubicin at identical doses researchgate.netrsc.orgresearchgate.net.
Reduced Cardiotoxicity: A notable therapeutic advantage of SOF-conjugated aldoxorubicin prodrugs is the absence of observed cardiotoxicity, a major superiority over parent doxorubicin researchgate.netrsc.org.
Acid-Responsive Release: The SOF conjugates release doxorubicin as an active agent through acid-responsive hydrolysis of the hydrazone bond of aldoxorubicin within tumor cells, ensuring targeted drug release researchgate.netrsc.orgresearchgate.net.
SOF conjugation provides an alternative strategy for prodrug design, mimicking the enhanced intracellular delivery and doxorubicin release achieved by free aldoxorubicin's conjugation to endogenous albumin researchgate.netrsc.org.
Virus-Like Particle (VLP) Conjugates for Targeted Delivery
Virus-Like Particles (VLPs) are self-assembling protein nanoparticles that serve as versatile platforms for targeted drug delivery due to their well-defined structure, biocompatibility, and modifiable surfaces mdpi.comresearchgate.netresearchgate.netacs.org. Investigations have explored the conjugation of aldoxorubicin to VLP-like nanocarriers to improve targeted delivery to cancer cells.
Encapsulin-Based Nanoparticles: Encapsulin, a protein cage nanoparticle, has been engineered to display targeting ligands, such as the SP94 peptide, which binds to hepatocellular carcinoma (HCC) cells mdpi.comacs.org. Aldoxorubicin has been chemically loaded onto these SP94-displaying encapsulin nanoparticles via thiol-maleimide Michael-type addition mdpi.comacs.org. Studies confirmed the effective and selective targeted delivery of these nanoparticles to HepG2 cells, with the SP94-Encap-AlDox conjugates showing comparable killing efficacy to free doxorubicin without the platform's inherent cytotoxicity mdpi.comacs.org.
Physalis Mottle Virus (PhMV) Nanoparticles: Physalis mottle virus (PhMV)-like nanoparticles have also been utilized as nanocarriers for aldoxorubicin researchgate.netresearchgate.net. Aldoxorubicin was loaded into PhMV nanoparticles by reacting with internal cysteines researchgate.netresearchgate.net. Further functionalization with iRGD peptides, which target tumor neovasculature, led to iRGD-PhMV-Aldox conjugates researchgate.netresearchgate.net. These targeted nanoparticles demonstrated rapid cellular uptake in vitro and tumor homing in vivo, exhibiting increased efficacy compared to free doxorubicin researchgate.netresearchgate.net. The hydrazone linker of aldoxorubicin within these VLPs is designed to release doxorubicin in the acidic tumor microenvironment or endolysosomal compartment of tumor cells researchgate.net.
Another example includes the conjugation of aldoxorubicin to the interior of HK97 VLP, which also features an acid-labile linker for drug release digitellinc.com.
Albumin-Binding Peptide (ABP) Conjugates as Alternative Delivery Systems
Albumin-binding peptides (ABPs) offer an alternative strategy for drug delivery, leveraging the natural drug-carrying properties of endogenous albumin to improve pharmacokinetic profiles and tumor targeting mdpi.comresearchgate.netnih.govnih.gov. A protein-G-derived albumin-binding domain (ABD) has been conjugated with doxorubicin (referred to as ABD-Dox) via a pH-sensitive linker researchgate.netnih.govnih.gov. This approach was hypothesized to offer advantages over aldoxorubicin, particularly concerning off-target binding nih.gov.
Pharmacokinetic Profile: The ABD-Dox conjugate exhibits nanomolar affinity for human and mouse albumin researchgate.netnih.gov. Upon administration in mice, it demonstrated a plasma half-life of 29.4 hours, which is comparable to that of mouse albumin researchgate.netnih.gov.
Tumor Accumulation: Two hours post-administration, ABD-Dox showed approximately a 4-fold higher concentration in the tumor compared to free doxorubicin researchgate.netnih.gov. Furthermore, while free doxorubicin cleared quickly, ABD-Dox maintained a steady concentration in the tumor for at least 72 hours, resulting in a relative accumulation that was approximately 120-fold greater than free doxorubicin at 72 hours researchgate.netnih.gov.
Therapeutic Efficacy: Despite a 10–30-fold lower in vitro cytotoxicity compared to free doxorubicin, ABD-Dox demonstrated superior tumoricidal efficacy in vivo in syngeneic C26 colon carcinoma and MIA PaCa-2 pancreatic tumor xenograft models nih.gov. It also outperformed aldoxorubicin in these models, achieving complete tumor eradication and prolonged survival with a single injection nih.gov.
pH-Dependent Release: Doxorubicin release from ABD-Dox was negligible at pH 7.4 but showed about 70% release over 24 hours at pH 5.0, with a half-life of 2.8 hours at pH 5.0. This pH-dependent release prevents premature doxorubicin release in the blood and healthy extracellular spaces, thereby mitigating systemic toxicity nih.gov.
This approach addresses the potential non-specific binding of aldoxorubicin's maleimide group to other blood proteins and cells, which could lead to off-site toxicities and reduced plasma availability nih.gov.
Pharmacological and Toxicological Research Paradigms
Aldoxorubicin's design as a prodrug aims to enhance its therapeutic index by improving tumor specificity and reducing systemic toxicities associated with free doxorubicin researchgate.netresearchgate.netmdpi.com.
Comparative Analysis of Organ-Specific Toxicity Profiles Relative to Parent Compounds
Doxorubicin is known for its dose-limiting side effects, particularly cardiotoxicity, but also impacts other organs like the liver and kidneys, contributing to systemic toxicity mdpi.comjaptronline.com. Aldoxorubicin was developed to mitigate these issues.
Cardiotoxicity: Preclinical and clinical investigations consistently indicate that aldoxorubicin exhibits reduced cardiotoxicity compared to doxorubicin researchgate.netrsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This reduced cardiac effect is a major advantage, allowing for the administration of significantly higher doxorubicin-equivalent doses (e.g., 260 mg/m² for aldoxorubicin vs. 75 mg/m² for doxorubicin) and safe administration for more than six cycles, which is typically not feasible with doxorubicin researchgate.net.
Other Toxicities: In humans, the primary toxic effects observed with aldoxorubicin are mild myelosuppression and mucositis researchgate.net. This profile suggests a more favorable systemic toxicity compared to doxorubicin, which can cause severe side effects including alopecia, nausea, and bone marrow suppression mdpi.com.
A comparative summary of key toxicity profiles is presented in the following table:
Compound | Primary Toxic Effects (Aldoxorubicin) | Primary Toxic Effects (Doxorubicin) |
Aldoxorubicin | Mild myelosuppression, mucositis researchgate.net | Reduced cardiotoxicity compared to Doxorubicin researchgate.netrsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
Doxorubicin | Cardiotoxicity (dose-dependent) mdpi.comjaptronline.com, myelosuppression, mucositis, alopecia, nausea, liver, and kidney toxicity mdpi.comjaptronline.com | - |
Myocardial Sparing Effects: Preclinical and Translational Investigations
The design of aldoxorubicin specifically targets the reduction of doxorubicin-induced cardiotoxicity. Preclinical models have supported its decreased cardiac effects compared to doxorubicin, although formal comparisons at efficacy-equivalent doses are still warranted nih.govnih.gov.
Clinical Observations: Phase I clinical studies confirmed the tolerability of aldoxorubicin in humans, with no overt clinical cardiotoxicity observed nih.govnih.gov. However, molecular and subclinical cardiac effects could still be demonstrated nih.govnih.gov.
Mechanism of Cardioprotection: The myocardial sparing effect of aldoxorubicin is attributed to its prodrug nature and albumin binding. By forming a stable complex with albumin in circulation, premature release of doxorubicin in healthy tissues, including the heart, is minimized nih.govnih.govresearchgate.net. Doxorubicin is then primarily released in the acidic tumor microenvironment, reducing systemic exposure to the active drug nih.govnih.govresearchgate.net. This contrasts with free doxorubicin, which can cause significant cardiotoxicity through mechanisms involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage in cardiomyocytes mdpi.comjaptronline.comfrontiersin.orguib.nofrontiersin.org.
Dose Escalation: The reduced cardiotoxicity of aldoxorubicin allows for the administration of higher cumulative doses of doxorubicin equivalent, enabling potentially more potent antitumor effects while maintaining a favorable safety profile for the heart researchgate.netresearchgate.net.
Research on Off-Target Binding Interactions and Associated Biological Consequences
While aldoxorubicin is designed to preferentially bind to albumin, research indicates that its maleimide moiety can also react with other proteins and cells in the blood, leading to potential off-target interactions researchgate.netnih.gov.
Non-Specific Protein Binding: Beyond the highly specific cysteine-34 on albumin, the maleimide group of aldoxorubicin can react with other cysteines and lysines on various blood proteins and cells researchgate.netnih.gov. An example cited is the lysine-430 on erythrocyte band 3 protein, a known binding site nih.gov.
Consequences of Non-Specific Binding: This non-specific interaction with plasma proteins is a probable cause of certain off-site toxicities, such as anemia and neutropenia nih.gov. Furthermore, such non-specific binding to blood cells can decrease the plasma availability of aldoxorubicin, potentially leading to lower accumulation in tumors compared to more specifically targeted conjugates like albumin-binding peptide (ABP) conjugates nih.gov.
Comparison with ABP Conjugates: Studies comparing aldoxorubicin to ABD-Dox (an albumin-binding peptide conjugate of doxorubicin) found that ABD-Dox offered advantages in terms of tumor accumulation and reduced off-target effects, partly because aldoxorubicin's maleimide can react with other proteins nih.gov. This highlights the ongoing research into refining prodrug strategies to minimize all forms of off-target interactions and maximize therapeutic precision.
Drug Repurposing and Exploration of Novel Therapeutic Indications
Beyond its primary focus in oncology, aldoxorubicin has garnered attention for its potential in drug repurposing, particularly in addressing the global health challenge of drug-resistant infections. The strategy of repurposing clinically approved or investigational drugs offers an accelerated pathway for the discovery of new therapeutic agents scienceopen.compatsnap.comnih.gov.
Investigations into Antimycobacterial Activity
Recent investigations have explored the antimycobacterial activity of aldoxorubicin. A study utilizing a virtual screening workflow, combining machine learning and deep learning models, identified aldoxorubicin as a potential candidate for anti-tuberculosis therapy scienceopen.compatsnap.comnih.gov. Experimental evaluations subsequently confirmed its potent inhibitory effects against Mycobacterium tuberculosis (Mtb) strain H37Rv scienceopen.comnih.gov.
Furthermore, aldoxorubicin exhibited significant antibacterial activity against multidrug-resistant tuberculosis (MDR-TB) isolates, highlighting its potential utility in combating resistant strains of Mtb scienceopen.compatsnap.comnih.gov. Time-kill curve analyses demonstrated that exposure to aldoxorubicin effectively decreased bacterial density, with killing effects observed at various concentrations researchgate.net. For instance, at concentrations ≥2× Minimal Inhibitory Concentration (MIC), aldoxorubicin led to a decrease in bacterial counts by approximately 1 log₁₀ CFU/mL on day 1, and sustained exposure at ≥1× MIC effectively reduced bacterial density from day 2 to day 6 researchgate.net.
Table 1: Minimal Inhibitory Concentrations (MIC) of Aldoxorubicin against Mycobacterium tuberculosis H37Rv
Compound | MIC (µM/mL) |
Aldoxorubicin | 4.16 scienceopen.comnih.gov |
Quarfloxin | 20.67 scienceopen.comnih.gov |
Molecular Mechanism Studies of Anti-Tuberculosis Action (e.g., DNA Gyrase Inhibition)
The molecular mechanism underlying aldoxorubicin's anti-tuberculosis action has been investigated through computational and experimental approaches, revealing its interaction with key bacterial enzymes. Molecular docking, molecular dynamics simulations, and surface plasmon resonance experiments have collectively validated the direct binding of aldoxorubicin to Mycobacterium tuberculosis DNA gyrase scienceopen.compatsnap.comnih.govoup.com.
DNA gyrase is an essential bacterial enzyme responsible for catalyzing the supercoiling of DNA, a crucial process for DNA replication, transcription, and repair frontiersin.orgmdpi.com. By inhibiting DNA gyrase, aldoxorubicin disrupts these fundamental cellular processes, ultimately leading to bacterial cell death frontiersin.orgmdpi.com. This mechanism of action positions aldoxorubicin as a promising candidate for further development as an anti-tuberculosis drug, particularly given the urgent need for novel agents to combat drug-resistant Mtb strains scienceopen.comnih.govfrontiersin.org.
Aldoximes: a Chemical Class in Synthetic Organic and Biocatalytic Research
Synthetic Methodologies for Aldoxime Compound Preparation
Aldoximes are commonly synthesized through condensation reactions, a fundamental process in organic chemistry that involves the joining of two molecules with the elimination of a small molecule, typically water.
Condensation Reactions of Carbonyl Compounds with Hydroxylamine (B1172632) Derivatives
The primary method for aldoxime preparation involves the condensation of an aldehyde or a ketone with hydroxylamine (NH₂OH). This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The general reaction can be depicted as: R-CHO + H₂NOH → R-CH=NOH + H₂O
The mechanism of oxime formation is typically acid-catalyzed, where the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. Factors influencing the reaction rate and yield include the pH of the reaction mixture, the concentration of reactants, and the presence of catalysts such as pyridine (B92270) or hydrochloric acid (HCl). Elevated temperatures can increase the reaction rate but may also lead to undesirable side reactions. Aldoximes can exist as geometric stereoisomers (E/Z configurations), and both forms are often stable enough to be separated. This straightforward condensation reaction is also utilized to identify aldehyde functional groups in complex mixtures. Furthermore, aldoximes can be produced in one-pot processes directly from alkenes by combining hydroformylation (to form the aldehyde intermediate) with subsequent condensation of the aldehyde with aqueous hydroxylamine.
Biocatalytic Transformations Employing Aldoxime Dehydratases
In recent years, enzymatic approaches have emerged as highly promising and sustainable alternatives for the synthesis of nitriles from aldoximes, circumventing the limitations associated with traditional chemical methods. Aldoxime dehydratases (Oxds) are the key enzymes in these biocatalytic transformations.
Enzymatic Dehydration Mechanisms Leading to Nitrile Synthesis
Aldoxime dehydratases (Oxds) are a unique class of heme-containing enzymes that catalyze the dehydration of aldoximes (R–CH=N–OH) to their corresponding nitriles (R–C≡N). This enzymatic conversion is notable because it occurs efficiently even in the presence of water in the reaction mixture. Unlike other heme-containing enzymes that utilize peroxide or oxygen as catalytic mediators, Oxds are distinguished by the direct binding of the aldoxime substrate to the heme iron center. The catalytic Fe(II) atom is essential for the correct binding of the oxime via its nitrogen atom; Fe(III) is inactive.
The proposed catalytic mechanism for classical bacterial aldoxime dehydratases, such as OxdA from Pseudomonas chlororaphis B23, involves a series of steps within the enzyme's active site:
Substrate Stabilization : A residue like Ser219 (in OxdA) stabilizes the hydroxyl group of the aldoxime substrate, increasing its basicity.
Proton Transfer and Water Elimination : A catalytic residue, typically His320 (in OxdA), acts as an acid-base catalyst, facilitating the elimination of a water molecule from the aldoxime. In some non-classical Oxds, such as OxdAsp from Aspergillus ibericus, a different catalytic triad (B1167595) involving Tyr138-Arg141-Glu192 has been proposed, where Tyr138 donates a proton to the hydroxyl group.
Electron Transfer : The Fe(II) center of the heme donates electrons to the nitrogen of the aldoxime, initiating the elimination of water and forming the carbon-nitrogen triple bond. This process is thought to involve a two-electron transfer from the ferrous iron to the substrate, leading to a highly oxidized heme iron.
Substrate Specificity and Scope Profiling of Aldoxime Dehydratases
Aldoxime dehydratases exhibit a broad substrate tolerance, making them highly valuable for synthetic applications. Research findings indicate that these enzymes can effectively convert a wide range of aldoximes into their corresponding nitriles.
Key aspects of their substrate scope include:
Structural Diversity : Oxds accept aliphatic, aromatic, and arylaliphatic aldoximes.
Chiral Substrates : Aldoximes bearing a stereogenic center are recognized, and high enantioselectivities have been observed, particularly for 2-arylpropylaldoximes.
E/Z Isomer Dependence : The enantiopreference of the enzymatic reaction can depend on the E- and Z-isomers of the aldoxime substrate, allowing access to opposite enantiomers from the same racemic aldehyde using the same enzyme.
Industrial Relevance : Specific examples of successful conversions include citronellal (B1669106) oxime to citronellyl nitrile and cinnamaldoxime (B83609) to cinnamonitrile, both of which are important fragrance ingredients.
Table 1 provides selected examples of aldoxime dehydratase substrate specificities and their corresponding nitrile products.
Table 1: Selected Substrate Specificity Examples of Aldoxime Dehydratases
Aldoxime Substrate | Product Nitrile | Aldoxime Type | Enantioselectivity | Reference |
Citronellal oxime | Citronellyl nitrile | Aliphatic | Not specified | |
Cinnamaldoxime | Cinnamonitrile | Arylaliphatic | Not specified | |
2-Arylpropylaldoximes | 2-Arylpropylnitriles | Chiral Arylaliphatic | High (E/Z isomer dependent) | |
Aliphatic aldoximes | Aliphatic nitriles | Aliphatic | Broad tolerance | |
Aromatic aldoximes | Aromatic nitriles | Aromatic | Broad tolerance |
Applications in Green Chemistry and Sustainable Synthesis
The use of aldoxime dehydratases in nitrile synthesis aligns strongly with the principles of green chemistry and sustainable synthesis, offering significant advantages over conventional chemical routes.
The benefits include:
Mild Reaction Conditions : Reactions typically proceed under mild temperatures and ambient pressure, reducing energy consumption and the need for harsh conditions.
High Substrate Loadings : Different aldoxime dehydratases can handle impressive substrate loadings, in some cases exceeding 1 Kg L⁻¹, which is crucial for industrial scalability.
Versatile Reaction Media : These enzymes are effective in various media, including aqueous solutions, organic solvents, and even solvent-free (neat substrate) systems, providing flexibility for different industrial processes.
One of the most critical applications of aldoxime dehydratases is their role in the cyanide-free production of nitriles. Traditional industrial methods for nitrile synthesis, such as ammoxidation or substitution/addition reactions, often involve the use of highly toxic hydrogen cyanide or its derivatives, posing significant environmental and safety challenges.
Aldoxime dehydratases offer a sustainable and environmentally benign alternative by converting readily accessible aldoximes directly into nitriles without the need for toxic cyanide reagents. This biocatalytic platform holds immense potential for industrial processes, particularly in the production of fine chemicals, pharmaceuticals, bulk chemicals, polymers, solvents, and fragrances. The ability to synthesize nitriles under mild, aqueous, and cyanide-free conditions positions aldoxime dehydratases as a key technology for advancing sustainable chemical manufacturing.
Enantioselective Synthesis Applications in Chiral Chemistry
Enantioselective synthesis is a critical area in modern organic chemistry, focusing on producing a single enantiomer of a chiral compound, which is crucial for pharmaceuticals, agrochemicals, and fine chemicals due to their distinct biological activities ontosight.ai. Aldoximes, possessing a carbon-nitrogen double bond, can exist as E/Z (or syn/anti) geometric stereoisomers, which can often be separated wikipedia.orgvedantu.com. While direct specific examples of enantioselective synthesis applications solely utilizing aldoximes as the chiral-inducing element or substrate for asymmetric transformations were not explicitly detailed in the provided search results, their structural features make them amenable to such applications as precursors. For instance, the reduction of aldoximes yields primary amines wikipedia.org, and if this reduction is performed enantioselectively, it could lead to chiral amine products. The potential for aldoximes to participate in reactions where chiral catalysts or auxiliaries are employed could lead to the formation of enantiomerically enriched products, highlighting their indirect relevance in chiral chemistry.
Chemical Conversions and Downstream Product Synthesis from Aldoximes
Aldoximes undergo several important chemical transformations that lead to the synthesis of various valuable downstream products. These reactions highlight their utility as versatile synthetic intermediates.
Catalytic Hydrogenation to Primary Amines
The reduction of oximes, including aldoximes, is a well-established method for synthesizing amines wikipedia.orgbyjus.com. Catalytic hydrogenation is a common approach for converting aldoximes into primary amines. This process typically involves the use of metal catalysts, such as palladium (Pd), platinum (Pt), nickel (Ni), or ruthenium (Ru), under a hydrogen atmosphere wikipedia.org. While the reduction of aldoximes can sometimes yield both primary and secondary amines, reaction conditions can be optimized to favor the formation of solely primary amines, for example, by adding potassium hydroxide (B78521) in a specific molar ratio wikipedia.org. Primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Table 1: Examples of Primary Amines from Aldoxime Hydrogenation
Aldoxime Substrate | Primary Amine Product | Common Catalysts | Notes |
Acetaldoxime (B92144) | Ethylamine | Pd, Pt, Ni, Ru | wikipedia.orgwikipedia.orgwikipedia.org |
Benzaldoxime | Benzylamine | Pd, Pt, Ni, Ru | wikipedia.orgfishersci.canih.govfishersci.ca |
General Aldoxime | Primary Amine | H₂/Catalyst | wikipedia.org |
Chemical Dehydration to Nitriles under Controlled Catalytic Conditions
Aldoximes can be readily dehydrated to yield nitriles (R-C≡N) byjus.combyjus.comslideshare.net. This transformation is a crucial synthetic route for accessing nitriles, which are versatile intermediates in organic synthesis, used in the production of amides, carboxylic acids, and various heterocyclic compounds. The dehydration can be achieved under various controlled catalytic conditions using different dehydrating agents. For example, under certain Beckmann rearrangement conditions, aldoximes typically undergo dehydration to form nitriles rather than amides byjus.comslideshare.netmasterorganicchemistry.comwikipedia.org.
Table 2: Examples of Nitrile Synthesis from Aldoxime Dehydration
Aldoxime Substrate | Nitrile Product | Dehydration Conditions/Catalysts |
Acetaldoxime | Acetonitrile | Various dehydrating agents, e.g., nickel(II) acetate (B1210297) fishersci.sefishersci.cathermofisher.com |
Benzaldoxime | Benzonitrile | Dehydration, e.g., in laboratory by thermal dehydration wikipedia.orgnih.gov |
General Aldoxime | Nitrile | Acidic conditions (e.g., Beckmann) byjus.comslideshare.netmasterorganicchemistry.com |
Beckmann Rearrangement and its Relevance in Polymer Precursor Synthesis (e.g., Nylon-6)
The Beckmann rearrangement, named after Ernst Otto Beckmann, is an acid-catalyzed rearrangement of an oxime functional group to substituted amides byjus.comslideshare.netwikipedia.orgorganic-chemistry.org. The mechanism generally involves the protonation of the oxime hydroxyl group, followed by a concerted alkyl or aryl migration to the nitrogen atom with the expulsion of a water molecule, leading to a nitrilium ion intermediate, which then undergoes hydrolysis to form the amide byjus.comslideshare.netmasterorganicchemistry.comorganic-chemistry.org.
It is important to distinguish the outcome for aldoximes versus ketoximes in the Beckmann rearrangement. While ketoximes rearrange to N-substituted amides (and cyclic ketoximes yield lactams) byjus.comslideshare.netwikipedia.orgorganic-chemistry.org, aldoximes typically undergo dehydration to form nitriles under Beckmann rearrangement conditions byjus.comslideshare.netmasterorganicchemistry.comwikipedia.org. Some methodologies allow for the rearrangement of aldoximes to primary amides, but fragmentation can often compete wikipedia.org.
The Beckmann rearrangement is of significant industrial importance, particularly for the synthesis of precursors to polymers like Nylon-6 vedantu.comslideshare.netwikipedia.orgwikipedia.org. Nylon-6 is produced from ε-caprolactam vedantu.comwikipedia.orgfishersci.ca. Caprolactam is synthesized via the Beckmann rearrangement of cyclohexanone (B45756) oxime vedantu.comwikipedia.org. Cyclohexanone oxime is a ketoxime, formed from cyclohexanone and hydroxylamine wikipedia.org. This specific transformation is a cornerstone of industrial polymer production.
Table 3: Key Compounds in Nylon-6 Synthesis via Beckmann Rearrangement
Compound Name | Role in Nylon-6 Synthesis | PubChem CID |
Cyclohexanone Oxime | Precursor to Caprolactam | 7517 wikipedia.orgfishersci.cafishersci.fisigmaaldrich.comuni.lu |
ε-Caprolactam | Monomer for Nylon-6 | 7768 wikipedia.orgfishersci.canih.govnih.gov |
Nylon-6 | Final Polymer | N/A (Polymer) |
Role in Multi-Component and Tandem Reaction Sequences
Aldoximes, with their unique C=N-OH functionality, serve as valuable components in multi-component reactions (MCRs) and tandem reaction sequences. MCRs are reactions where three or more reactants combine in a single step to form a product, maximizing atom economy and synthetic efficiency. Tandem reactions involve a sequence of two or more distinct reactions that occur consecutively in a single reaction vessel without intermediate purification.
The reactivity of aldoximes, stemming from both the imine carbon and the hydroxyl group, allows them to participate in a variety of transformations within these complex reaction systems. For instance, the nitrogen atom can act as a nucleophile, while the carbon atom of the C=N bond can be electrophilic. The hydroxyl group can be activated for further transformations or act as a leaving group. While specific detailed research findings on aldoximes' direct involvement in named MCRs or tandem sequences were not extensively highlighted in the search results, their general chemical properties suggest their potential utility. For example, aldoximes can be precursors to nitriles byjus.combyjus.comslideshare.netmasterorganicchemistry.com or amines wikipedia.org, which are common building blocks in MCRs. The ability to generate these functionalities in situ from aldoximes could streamline synthetic pathways, contributing to the efficiency and atom economy characteristic of multi-component and tandem reactions. The formation of heterocyclic compounds, such as isoxazolines from acetaldoxime via 1,3-dipolar cycloaddition, exemplifies their potential in constructing complex molecules through sequential reactions wikipedia.org.
Aldol (B89426) Condensation Reactions in Complex Molecular Assembly
Aldol condensation reactions are fundamental carbon-carbon bond-forming processes crucial for constructing complex molecular architectures, often creating multiple stereocenters in a single step mpg.denih.govlibretexts.org. The stereochemical outcome of aldol reactions is frequently explained by models such as the Zimmerman-Traxler model, which involves a chair-like transition state that dictates the formation of syn or anti products based on enolate geometry mpg.ded-nb.info.
Recent advancements have highlighted the role of aldoxime derivatives as catalysts in highly stereoselective direct asymmetric aldol reactions. Specifically, dual catalyst systems employing acyclic amino acids in cooperative action with hydrogen-bond donating hydroxy oxime catalysts have proven effective, even in the presence of water thieme-connect.comresearchgate.netdiva-portal.orgthieme.dediva-portal.org. This eco-friendly approach significantly accelerates direct aldol reactions and enhances both stereo- and chemoselectivity compared to reactions in organic solvents thieme-connect.comresearchgate.netdiva-portal.orgthieme.de. The synthetic utility of these dual catalyst systems has been demonstrated in the expeditious and highly stereoselective total synthesis of complex natural products, such as D-lyxo-phytosphingosine thieme-connect.comresearchgate.netdiva-portal.orgthieme.de.
Table 1: Representative Performance of Amino Acid/Hydroxy Oxime Dual Catalyst System in Aldol Reactions
Amino Acid Catalyst | Hydroxy Oxime Catalyst | Solvent | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
Protected Threonine Derivatives | Hydroxy Oxime (e.g., 6a) | Water | High | High | High (up to >99% for aliphatic aldehydes) diva-portal.org |
Tandem Hydroformylation/Acyloin Reactions in One-Pot Syntheses
Aldoximes play a significant role in one-pot synthetic strategies, particularly in sequences involving hydroformylation. Hydroformylation, an industrial process, produces aldehydes from alkenes by the net addition of a formyl group and a hydrogen atom across a carbon-carbon double bond wikipedia.org. These aldehydes serve as crucial intermediates.
A notable one-pot synthesis involves the direct formation of aldoximes from alkenes via rhodium-catalyzed hydroformylation, followed by the condensation of the intermediate aldehyde with aqueous hydroxylamine mpg.dersc.orgresearchgate.netrsc.org. This process utilizes a metal complex like Rh(acac)(CO)₂ and a water-soluble ligand such as sulfoxantphos, achieving high regioselectivities in the initial hydroformylation step rsc.orgresearchgate.netrsc.org. For instance, the conversion of 1-octene (B94956) can yield up to 85% of the desired linear, terminal aldoxime ((E/Z)-nonanal oxime) with 95% regioselectivity rsc.org. The reaction profile indicates that the condensation to form the aldoxime occurs immediately after the aldehyde is generated, with minimal detection of aldehyde intermediates or side products like aldol condensates rsc.org. This integrated approach offers a straightforward and environmentally benign route to aldoximes, which can then be further transformed into nitriles using aldoxime dehydratases as biocatalysts rsc.orgmdpi.com.
While aldoximes are directly formed in tandem with hydroformylation, their direct involvement in acyloin reactions within a one-pot hydroformylation/acyloin sequence is less direct. Acyloin condensation typically involves the dimerization of aldehydes to form α-hydroxy ketones (acyloins) researchgate.netresearchgate.netncl.ac.uk. However, aldoximes can be derived from the products of acyloin condensation. For example, crossed acyloins, obtained from the thiazolium-catalyzed condensation of aldehydes, can be converted into the corresponding nonsymmetrical 1,2-dioximes. This conversion involves the oxidation of the acyloin to a 1,2-diketone, which is then treated with hydroxylamine to yield the oxime researchgate.netresearchgate.netncl.ac.uk. This highlights a pathway where aldoxime derivatives can be accessed following an acyloin condensation and subsequent functionalization.
Theoretical and Computational Chemistry Studies of Aldoxime Reactivity and Stereoselectivity
Theoretical and computational chemistry studies are indispensable tools for elucidating the intricate details of aldoxime reactivity, reaction mechanisms, and the origins of stereoselectivity thieme-connect.comnih.gov. These studies provide insights into molecular systems at an atomic level, complementing experimental observations.
Quantum Mechanical and Force Field Calculations for Reaction Pathway Analysis
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are extensively employed to investigate the energy and electronic structure of molecular systems, analyze bond formation and breakage, and map out reaction pathways, including transition states and intermediates thieme-connect.comwikipedia.orgnih.govrsc.orgresearchgate.net. For aldoximes, DFT calculations can reveal the preferred mechanistic pathways, such as radical-mediated versus concerted cycloaddition reactions, by comparing activation barriers nih.gov. For instance, in 1,3-dipolar cycloaddition reactions involving nitrile oxides (which can be derived from aldoximes), DFT calculations have been used to investigate mechanisms and rationalize regio- and stereoselectivity nih.govresearchgate.netnih.govfragranceu.comscribd.com.
Force field (FF) calculations, often used in conjunction with QM methods (QM/MM), provide a computationally less demanding approach for exploring conformational spaces and locating plausible transition states libretexts.orgresearchgate.netmasterorganicchemistry.comias.ac.in. Hybrid QM/MM methods are particularly valuable for complex systems, such as enzyme-catalyzed reactions, where the active site is treated quantum mechanically while the rest of the enzyme is described by a force field thieme-connect.comresearchgate.net. These calculations allow for the analysis of energy barriers and the identification of rate-determining steps, providing critical mechanistic insights thieme-connect.comresearchgate.net.
Computational Modeling of Stereochemical Control in Aldol Reactions
Computational modeling plays a crucial role in understanding and predicting stereochemical control in aldol reactions, including those involving aldoxime-related catalysts. DFT calculations have been applied to study the stereoselectivity of Lewis acid-catalyzed Mukaiyama aldol reactions, providing quantitative descriptions of diastereoselectivity libretexts.org. These studies have highlighted the importance of factors such as the position of the Lewis acid near the silyl (B83357) enol ether α-hydrogen to relieve steric repulsion in the stereodetermining transition state libretexts.org.
Furthermore, computational investigations of organocatalytic aldol reactions, such as those catalyzed by proline derivatives, have elucidated the origins of stereoselectivity d-nb.info. These studies analyze structural differences between catalysts and transition states using DFT geometries, identifying key factors like intramolecular acid catalysis by hydrogen bonding that contribute to high enantioselectivity d-nb.infofishersci.se. For example, the enantioselectivity in proline-catalyzed aldol reactions is explained by transition states related to the Zimmerman-Traxler model, considering the enamine geometry and the approach of the aldol acceptor d-nb.info.
Investigation of Enzyme-Substrate Interactions in Biocatalysis
Computational methods are extensively used to investigate enzyme-substrate interactions in biocatalysis involving aldoximes. Molecular docking studies are commonly employed to predict the binding modes and affinities of aldoximes with enzymes, offering insights into their potential as enzyme reactivators or substrates thieme.dersc.orgmdpi.comfishersci.comeasychem.org. For instance, docking studies have been performed to assess the reactivation potency of novel bisquaternary aldoxime reactivators on inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing explanations for observed biological activities thieme.dersc.orgmdpi.comfishersci.com.
Beyond docking, molecular dynamics (MD) simulations and molecular mechanics-Poisson Boltzmann surface area (MM-PBSA) calculations provide a more dynamic and quantitative understanding of enzyme-substrate complexes fishersci.com. These simulations can reveal conformational changes upon substrate binding, identify key amino acid residues involved in catalysis, and estimate binding free energies fishersci.com.
A significant area of biocatalytic research involving aldoximes is the study of aldoxime dehydratases (Oxds). These unique heme enzymes catalyze the cyanide-free dehydration of aldoximes to nitriles under mild aqueous conditions researchgate.netresearchgate.netmdpi.com. Computational studies, alongside experimental data, have revealed that the catalytic Fe(II) atom within the enzyme's active site is essential for the correct binding of the oxime via its nitrogen atom researchgate.net. Investigations into the substrate specificity of various aldoxime dehydratases from different bacterial strains (e.g., Rhodococcus erythropolis, Bacillus sp. strain OxB-1) have shown their ability to accept a broad range of aliphatic aldoximes, making them valuable for sustainable nitrile synthesis researchgate.net.
Furthermore, computational and experimental studies have elucidated the mechanism of biocatalytic reduction of oximes to amines by ene-reductases, demonstrating that the reaction proceeds via an imine intermediate rather than a hydroxylamine intermediate. Crystal structures of enzyme-oxime complexes provide direct structural evidence of these interactions, guiding further enzyme engineering efforts.
Table 2: Key Enzymes and Their Interactions with Aldoximes in Biocatalysis
Enzyme Class | Role in Aldoxime Chemistry | Key Interaction/Mechanism | Computational Studies Applied |
Aldoxime Dehydratases (Oxds) | Catalyze dehydration of aldoximes to nitriles | Fe(II) atom essential for N-atom binding of oxime researchgate.net | Substrate specificity, reaction mechanism researchgate.net |
Cholinesterases (AChE, BChE) | Inhibited by organophosphates, reactivated by aldoximes | Nucleophilic attack by oxime to dephosphorylate enzyme mdpi.com | Molecular docking, binding energy, orientation thieme.dersc.orgmdpi.comfishersci.com |
Ene-reductases | Promiscuous reduction of oximes to amines | Proceeds via imine intermediate | Crystal structures, molecular dynamics, intermediate analysis |
Advanced Analytical Methodologies in Aldox Research
Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis
Spectroscopic and chromatographic techniques are fundamental for confirming the chemical structure of Aldox and assessing its purity. These methods allow for the separation of this compound from impurities and the acquisition of data that reveals its molecular characteristics.
Chromatography, such as High-Performance Liquid Chromatography (HPLC), is widely used for the separation and analysis of compounds. HPLC is a cornerstone technique in analytical laboratories and is versatile for various applications, including stability testing and impurity profiling resolvemass.caresearchgate.net. It separates compounds based on their physicochemical properties resolvemass.ca. For this compound, HPLC analysis has been employed in research studies escholarship.orgcore.ac.uk. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for the analysis of volatile and semi-volatile compounds, allowing for both separation by GC and identification by Mass Spectrometry (MS) based on fragmentation patterns infinitiaresearch.commdpi.com.
Spectroscopy techniques, which examine the interaction of electromagnetic radiation with matter, provide crucial information about molecular structure and composition infinitiaresearch.comnumberanalytics.comscribd.com. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule scribd.comcriver.comnews-medical.net. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS, GC-MS), measures the mass-to-charge ratio of ions, enabling the identification and quantification of compounds and their fragments mdpi.comscribd.comcriver.comnews-medical.netgoogle.comnih.gov. High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification, profiling, and structural elucidation due to its ability to provide accurate mass measurements criver.comdiva-portal.org. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light and can be used for quantitative analysis and to identify compounds with chromophores infinitiaresearch.com. Studies involving this compound have utilized UV-Vis spectroscopy for analysis escholarship.org.
The combination of these techniques is often employed for comprehensive structural confirmation and purity assessment. For instance, a Certificate of Analysis for this compound-d5, a deuterium-labeled analytical reference standard for this compound, indicates that identity and purity are verified by several methods, including NMR spectra and HPLC chromatogram bdg.co.nz. Target HPLC purities for compounds are often aimed at >98% bdg.co.nz.
Bioanalytical Methods for Quantitative Determination in Biological Matrices and Metabolite Profiling
Bioanalytical method development is essential for accurately quantifying drugs, metabolites, and biomarkers in biological matrices such as plasma, serum, urine, and tissues resolvemass.calabmanager.comfda.goveuropa.eumdpi.com. This is critical for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies resolvemass.cafda.govmdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques in bioanalysis due to their high sensitivity and specificity resolvemass.calabmanager.commdpi.com. These methods are capable of detecting and quantifying analytes at low concentrations in complex biological samples, which often contain interfering substances resolvemass.ca. The process involves sample preparation, chromatographic separation, and detection by mass spectrometry resolvemass.camdpi.com.
Metabolite profiling is a key aspect of bioanalytical research, aiming to identify and quantify metabolites of a compound in biological systems criver.comnews-medical.netgoogle.comdiva-portal.orgnih.gov. This can involve targeted approaches, focusing on specific known metabolites, or untargeted approaches, aiming for a comprehensive analysis of all detectable metabolites news-medical.netgoogle.comnih.gov. Mass spectrometry, particularly HRMS, and NMR spectroscopy are powerful analytical methods for metabolite identification, profiling, and structural elucidation criver.comnews-medical.netdiva-portal.org. Metabolite identification can be classified into steps: metabolite profiling (finding compound-related metabolites), metabolite quantitation (determining abundance), and metabolite characterization (structural elucidation) criver.com. Understanding metabolite profiles is important as metabolites can have different biological activities than the parent compound criver.comdiva-portal.org.
Bioanalytical method validation is a formal process to confirm that a method is suitable for its intended purpose, ensuring accurate, reliable, and reproducible results resolvemass.calabmanager.comeuropa.eu. This involves evaluating parameters such as accuracy, precision, sensitivity, and selectivity in the relevant biological matrix labmanager.comeuropa.eu. Regulatory guidelines, such as those from the FDA and EMA, provide recommendations for bioanalytical method validation resolvemass.cafda.goveuropa.eu.
Advanced Imaging Techniques for Cellular and Tissue Distribution Studies (e.g., Confocal Microscopy)
Advanced imaging techniques are invaluable for visualizing the distribution of compounds at the cellular and tissue levels. These methods provide spatial information that complements quantitative bioanalytical data.
Confocal microscopy is a widely used technique that provides high-resolution optical sections of fluorescently labeled cells and tissues, allowing for three-dimensional (3D) reconstruction nih.govnih.govresearchgate.net. It works by using a pinhole to eliminate out-of-focus light, resulting in clearer images from thicker samples nih.gov. Confocal microscopy is essential in various fields of biomedical research, including cell biology and neurobiology researchgate.net. It can be used to study the localization of fluorescently labeled compounds within cells and their distribution within tissues nih.govlightox.co.uk. While traditional confocal microscopy has limitations in penetration depth for very thick tissues, advancements and techniques like tissue clearing can extend its capabilities or necessitate the use of other methods researchgate.netconfocalnl.com. Ex vivo confocal microscopy allows for the analysis of freshly excised tissue with high resolution actasdermo.org.
Other imaging techniques can also be applied to study cellular and tissue distribution. For example, Magnetic Resonance Imaging (MRI) and Magnetic Particle Imaging (MPI) have been used for tracking cellular therapeutics in vivo uwo.ca. MRI can show the injection site and anatomical localization, while MPI can measure the quantity of labeled cells over time uwo.ca. While confocal microscopy is particularly suited for detailed cellular and sub-cellular localization, techniques like MRI and MPI offer the ability to study distribution in larger tissue volumes or whole organisms nih.govuwo.ca. Research involving Aldoxorubicin (B1662850) has mentioned imaging, such as MRI oncotarget.com, and bio-distribution studies core.ac.uk, indicating the relevance of imaging techniques in understanding the fate of this compound in biological systems.
Future Directions and Emerging Research Frontiers for Aldox Compounds
Development of Next-Generation Aldox-Based Therapeutic Agents
Aldoximes have a notable history as therapeutic agents, particularly as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and pesticides. Compounds like pralidoxime (B1201516) (CID 135398747), obidoxime (B3283493) (CID 5485192), and asoxime chloride (HI-6) (CID 135444627) are established antidotes wikipedia.orgwikipedia.orgnih.govnih.govnih.govuni.luwikiwand.comuni-freiburg.de. However, current oximes face limitations, including variable efficacy against different nerve agents and limited ability to cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system nih.govnih.govnih.gov.
Future directions in this area are centered on developing next-generation aldoxime-based therapeutic agents with improved pharmacological profiles. Research is exploring structural modifications to enhance BBB penetration, increase reactivation potency against a broader spectrum of organophosphates, and potentially reduce toxicity nih.govnih.govnih.gov. Novel strategies include the design of uncharged oximes or the use of drug delivery systems to facilitate their transport into the CNS nih.govnih.gov. Additionally, research suggests that some oximes may exert pharmacological effects not directly related to AChE reactivation, such as maintaining neuronal transmission, opening new avenues for therapeutic development nih.gov. The potential for aldoxime derivatives in other therapeutic areas, such as antimicrobial and anticancer applications, is also being investigated wikiwand.com.
Engineering of Advanced Biocatalytic Systems for Aldoxime Transformations
Biocatalysis offers a green and sustainable approach to chemical synthesis, and enzymes involved in aldoxime transformations are gaining prominence. Aldoxime dehydratases, for instance, catalyze the efficient, cyanide-free synthesis of nitriles from aldoximes under mild conditions. This enzymatic pathway presents a promising alternative to traditional chemical methods, which often involve harsh reagents and generate toxic byproducts.
Emerging research frontiers in this area focus on engineering more robust and efficient biocatalytic systems. This involves discovering novel aldoxime dehydratases with broader substrate specificity and enhanced stability, as well as optimizing reaction conditions for industrial applications. The use of whole cells overexpressing these enzymes has shown promise, particularly in non-aqueous or solvent-free systems, enabling high substrate loadings and reduced waste generation. Future efforts include directed evolution and protein engineering to tailor enzyme activity and selectivity for the synthesis of valuable chemicals, including pharmaceuticals and agrochemicals.
Here is a conceptual representation of the biocatalytic transformation of aldoximes:
Substrate (Aldoxime) | Enzyme Class | Product (Nitrile) | Conditions | Potential Advantages |
Various Aldoximes | Aldoxime Dehydratases | Corresponding Nitriles | Mild, often aqueous | Cyanide-free, high selectivity, reduced waste |
Note: This table is illustrative of the type of data that could be presented based on detailed research findings.
Computational Design and Optimization Strategies for Novel this compound Derivatives
Computational chemistry plays a crucial role in the rational design and optimization of novel aldoxime derivatives with desired properties. Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools in this process.
These computational approaches allow researchers to predict the electronic structure, reactivity, and binding affinity of potential aldoxime candidates before their synthesis. This can significantly accelerate the drug discovery process and reduce the number of compounds that need to be experimentally synthesized and tested. Future directions involve the development of more sophisticated computational models that can accurately predict complex biological interactions, including BBB permeability and off-target effects nih.gov. Integrating computational methods with high-throughput screening and synthesis techniques is expected to streamline the identification and optimization of next-generation aldoxime compounds for various applications.
Here's an example of how computational methods contribute:
Computational Method | Application in Aldoxime Research | Insights Gained |
DFT Calculations | Studying electronic properties and reaction mechanisms | Understanding reactivity and stability |
Molecular Docking | Predicting binding to target enzymes or receptors | Assessing potential efficacy and selectivity |
QSAR Modeling | Establishing relationships between structure and activity | Guiding the design of more potent derivatives |
Note: This table is illustrative of the type of data that could be presented based on detailed research findings.
Translational Research Challenges and Opportunities in Clinical Development
Translating promising aldoxime research findings from the laboratory to clinical application presents several challenges and opportunities. A major hurdle is the high attrition rate in drug development, where many compounds fail during clinical trials despite showing promise in preclinical studies uni-freiburg.de. This is often attributed to limitations in preclinical models that may not accurately predict human responses.
For aldoximes, particularly those aimed at CNS targets, improving BBB penetration and ensuring adequate concentration at the site of action remain critical challenges nih.govnih.gov. Establishing clinically useful biomarkers to assess efficacy and predict patient response is also essential uni-freiburg.de.
However, there are significant opportunities in translational research for aldoximes. Advances in understanding disease mechanisms, coupled with innovative drug delivery systems and more predictive preclinical models, can help bridge the gap between bench and bedside. Collaborative efforts between academic institutions, industry, and regulatory bodies are crucial to streamline the clinical development process and accelerate the availability of next-generation aldoxime-based therapies. The continued need for effective treatments for conditions like organophosphate poisoning also provides a strong impetus for translational research in this area nih.govnih.gov.
Q & A
Q. What are the primary mechanisms underlying ALDOX's tumor-targeting efficiency compared to free doxorubicin (DOX)?
this compound's mechanism involves covalent binding to human serum albumin (HSA) via the free cysteine-34 residue, enabling preferential accumulation in tumors due to enhanced permeability and retention (EPR) effects. Acid-labile linkers in this compound facilitate DOX release in lysosomal environments, confirmed through in vitro studies with MCF-7 cells showing progressive intracellular DOX accumulation. Molecular modeling further validates the optimal spacer length (five methylene groups) for HSA binding .
Q. How should researchers design in vitro experiments to assess this compound's drug release kinetics?
Use tumor cell lines (e.g., MCF-7, LXFL 529) incubated with this compound under physiological pH (7.4) and lysosomal pH (5.0) conditions. Quantify free DOX release over time via high-performance liquid chromatography (HPLC) or fluorescence spectroscopy. Include controls with non-cleavable HSA-DOX conjugates to validate acid-hydrolytic specificity. Document deviations from protocols (e.g., incubation temperature variations) to ensure reproducibility .
Q. What standardized models are used to evaluate this compound's antitumor efficacy in preclinical studies?
Common models include human xenografts (e.g., MDA-MB-435 breast cancer, A2780 ovarian cancer) in immunodeficient mice. Administer this compound intravenously at 20–30 mg/m² (doxorubicin equivalents) every 3 weeks. Compare tumor volume reduction and survival rates against free DOX and liposomal DOX. Ensure raw data (e.g., tumor measurements, toxicity scores) are archived for secondary analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's reported cardiac toxicity profiles across preclinical and clinical studies?
Address discrepancies by analyzing variables such as prior DOX exposure in patient cohorts, cumulative dose thresholds, and interspecies differences in albumin metabolism. In preclinical models, measure left ventricular ejection fraction (LVEF) via echocardiography and correlate with histopathological findings. For clinical data, apply multivariate regression to isolate this compound-specific cardiac effects from confounding factors .
Q. What methodological considerations are critical when evaluating this compound's synergistic effects with proteasome inhibitors like bortezomib?
Use isobolographic analysis to quantify synergy in multiple myeloma models. Co-administer this compound and bortezomib at varying ratios (e.g., 1:1, 1:2) and assess apoptosis via flow cytometry (Annexin V/PI staining). Monitor ubiquitin-proteasome pathway inhibition (e.g., NF-κB activity) to confirm mechanistic alignment. Publish raw dose-response data to enable meta-analyses .
Q. How should conflicting data on this compound's plasma protein binding be reconciled in pharmacokinetic studies?
this compound binds ~90% to endogenous HSA in human blood, while free DOX shows only 30% plasma retention due to erythrocyte sequestration. Use equilibrium dialysis or ultrafiltration to measure unbound this compound fractions. Validate assays with radiolabeled this compound and cross-reference with mass spectrometry. Discrepancies may arise from interspecies HSA variability—prioritize human-derived albumin in in vitro setups .
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous tumor models?
Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-tumor variability. Stratify data by tumor subtype (e.g., hormone receptor status) and use ANOVA with post-hoc Tukey tests for pairwise comparisons. For survival analyses, Kaplan-Meier curves with log-rank tests are essential. Report confidence intervals and effect sizes to contextualize clinical relevance .
Methodological Frameworks
How can the PICOT framework structure clinical research questions for this compound combination therapies?
- Population : Patients with refractory ovarian cancer (A2780 lineage).
- Intervention : this compound (20 mg/m²) + ifosfamide (IFOS).
- Comparison : this compound monotherapy.
- Outcome : Progression-free survival (PFS) at 6 months.
- Time : 12-month follow-up. This design clarifies hypothesis testing and reduces confounding in phase II trials .
Q. What protocols ensure reproducibility in this compound's in vivo biodistribution studies?
- Use isotope-labeled this compound (e.g., ¹⁴C) for precise tissue quantification.
- Sacrifice animals at standardized timepoints (e.g., 1h, 24h post-injection).
- Archive organ samples in liquid nitrogen and validate DOX release via LC-MS/MS.
- Share raw datasets (e.g., mass spectrometry chromatograms) in public repositories .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.